N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide is a complex organic compound with a molecular formula of C21H16ClN3O5S and a molecular weight of 457.896 g/mol This compound is known for its unique structure, which includes a benzodioxole ring, a hydrazino group, and a chlorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide typically involves multiple steps. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-(4-chlorobenzenesulfonamido)benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the hydrazino group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole ring and hydrazino group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide
- N-[2-{(2E)-2-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl]-N-(3-chloro-2-methylphenyl)acetamide .
Uniqueness
N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
477733-84-9 |
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Molecular Formula |
C21H16ClN3O5S |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H16ClN3O5S/c22-15-6-8-16(9-7-15)31(27,28)25-18-4-2-1-3-17(18)21(26)24-23-12-14-5-10-19-20(11-14)30-13-29-19/h1-12,25H,13H2,(H,24,26)/b23-12+ |
InChI Key |
XLOZTCKNBMOLDD-FSJBWODESA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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